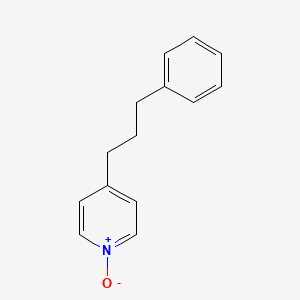

4-(3-Phenylpropyl)pyridine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-oxido-4-(3-phenylpropyl)pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFBEJNEUVLZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=CC=[N+](C=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233883 | |

| Record name | 4-(3-Phenylpropyl)pyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84824-92-0, 34122-28-6 | |

| Record name | Pyridine, 4-(3-phenylpropyl)-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84824-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Phenylpropyl)pyridine 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084824920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Phenylpropyl)pyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-phenylpropyl)pyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(3-Phenylpropyl)pyridine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Phenylpropyl)pyridine 1-oxide

CAS Number: 34122-28-6

This technical guide provides a comprehensive overview of 4-(3-Phenylpropyl)pyridine 1-oxide, tailored for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, synthesis, applications in asymmetric catalysis, and safety information.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound. Its key physicochemical properties are summarized in the table below.[1][2]

| Property | Value | Reference |

| CAS Number | 34122-28-6 | [1][2] |

| Molecular Formula | C₁₄H₁₅NO | [1][2] |

| Molecular Weight | 213.28 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 58-65 °C | [2] |

| SMILES | [O-][n+]1ccc(CCCc2ccccc2)cc1 | [3] |

| InChI | 1S/C14H15NO/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 | |

| InChIKey | OOFBEJNEUVLZOW-UHFFFAOYSA-N | [3] |

Synthesis

Step 1: Synthesis of 4-(3-Phenylpropyl)pyridine

The precursor, 4-(3-phenylpropyl)pyridine, can be synthesized via various methods, including the reaction of sodamide with 4-(3-phenylpropyl)pyridine in xylene.[4][5]

Experimental Protocol: Synthesis of 4-(3-Phenylpropyl)pyridine [4][5]

-

In a one-liter, three-necked flask, prepare 0.22 moles of sodamide from sodium metal in liquid ammonia.

-

Replace the ammonia with 348 mL of xylene.

-

Heat the mixture to reflux (138 °C).

-

Add 299.5 g (1.52 moles) of 4-(3-phenylpropyl)pyridine through a dropping funnel. Hydrogen evolution will be observed.

-

Continue heating at 138-153 °C for five hours until hydrogen production subsides.

-

Cool the reaction mixture to approximately 100 °C and hydrolyze with 100 mL of water.

-

Separate the organic layer at room temperature and purify by distillation through a Vigreux column.

Step 2: N-Oxidation of 4-(3-Phenylpropyl)pyridine

The synthesized 4-(3-phenylpropyl)pyridine can then be oxidized to its corresponding N-oxide. A general method for the N-oxidation of pyridines involves the use of peracetic acid.[6]

Experimental Protocol: N-Oxidation of 4-(3-Phenylpropyl)pyridine (General Procedure) [6]

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 4-(3-phenylpropyl)pyridine in a suitable solvent.

-

Slowly add a stoichiometric amount of 40% peracetic acid, maintaining the reaction temperature at approximately 85 °C.

-

After the addition is complete, continue stirring until the temperature drops to 40 °C.

-

The product, this compound, can be isolated and purified. A common method involves conversion to the hydrochloride salt for easier handling and purification, followed by liberation of the free base.[6]

Caption: Proposed synthesis of this compound.

Applications in Asymmetric Catalysis

The primary application of this compound is as an axial ligand in manganese-salen catalyzed asymmetric epoxidation of unfunctionalized alkenes, such as indene.[7][8][9] In this role, it has been shown to significantly increase the rate of epoxidation and enhance the stability of the manganese-salen catalyst.[9] This allows for a reduction in the required catalyst loading to less than 1 mol%.[9] The N-oxide does not appear to affect the enantioselectivity of the reaction.[9]

Experimental Protocol: Asymmetric Epoxidation of Indene (General Procedure) [8]

-

In a reaction vessel, a dichloromethane solution of the substrate (e.g., indene, 0.35 mmol), the chiral manganese-salen catalyst (5 mol%), and this compound (50 mol%) is prepared.

-

The solution is buffered to pH 11.2 with a phosphate buffer.

-

The mixture is stirred at 25 °C with an oxidant, such as sodium hypochlorite (bleach).

-

The reaction progress is monitored by gas chromatography (GC) using an internal standard.

-

Upon completion, the organic phase is separated, dried with a drying agent like sodium sulfate, and the product is purified by chromatography.

Caption: Catalytic cycle for manganese-salen epoxidation.

Biological Activity

There is currently a lack of specific data on the biological activity, mechanism of action, and toxicological properties of this compound in the context of drug development. Research on pyridine N-oxides, in general, has shown that they can possess a range of biological activities and are sometimes used as prodrugs, as the N-oxide group can be reduced in vivo.[10] However, without specific studies on this compound, any potential therapeutic applications remain speculative.

Safety Information

This compound is classified as an irritant.[11] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

| Hazard Statement | GHS Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Spectroscopic Data

Detailed, publicly available spectroscopic data such as assigned NMR, IR, and mass spectra for this compound are limited. Commercial suppliers and chemical databases may provide this information upon request.[12] The parent compound, 4-(3-phenylpropyl)pyridine, has available 13C NMR data which could serve as a reference for the analysis of the N-oxide derivative.[13] Predicted mass spectral data for various adducts of this compound are available.[14]

Predicted Mass Spectral Data [14]

| Adduct | m/z |

| [M+H]⁺ | 214.12265 |

| [M+Na]⁺ | 236.10459 |

| [M-H]⁻ | 212.10809 |

| [M+NH₄]⁺ | 231.14919 |

| [M+K]⁺ | 252.07853 |

References

- 1. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]

- 2. 34122-28-6 CAS MSDS (4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-(3-phenylpropyl)pyridine N-oxide [stenutz.eu]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis routes of 4-(3-Phenylpropyl)pyridine [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. collaborate.princeton.edu [collaborate.princeton.edu]

- 8. mdpi.com [mdpi.com]

- 9. 4-(3-Phenylpropyl)pyridine | 2057-49-0 | Benchchem [benchchem.com]

- 10. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-(3-Phenylpropyl)pyridine N-oxide | C14H15NO | CID 688320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE(34122-28-6)IR [chemicalbook.com]

- 13. 4-(3-Phenylpropyl)pyridine(2057-49-0) 13C NMR spectrum [chemicalbook.com]

- 14. PubChemLite - 4-(3-phenylpropyl)pyridine n-oxide (C14H15NO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide on the Molecular Weight of 4-(3-Phenylpropyl)pyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and related physicochemical properties of 4-(3-Phenylpropyl)pyridine 1-oxide. It includes key data, experimental protocols for molecular weight determination, and visualizations of its chemical structure and an analytical workflow.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Molecular Weight | 213.28 g/mol | [1][2][3] |

| Monoisotopic Mass | 213.11537 Da | [4] |

| Molecular Formula | C₁₄H₁₅NO | [1][2][4][5][6][7] |

| CAS Number | 34122-28-6 | [1][2][5][7][8] |

| Melting Point | 58-65 °C | [1][5][6][8] |

| Form | Solid | [1][2][5] |

Chemical Structure

The molecular structure of this compound consists of a pyridine N-oxide ring substituted at the 4-position with a 3-phenylpropyl group.

Caption: Chemical structure of this compound.

Experimental Determination of Molecular Weight

The molecular weight of this compound can be experimentally determined using several analytical techniques, with mass spectrometry being the most common and precise method.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

-

Sample Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the same solvent.

-

-

Instrumentation and Method:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass determination.

-

Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule. Operate in positive ion mode to detect protonated molecules ([M+H]⁺).

-

Mass Analyzer: Calibrate the mass analyzer using a standard calibration mixture before the analysis to ensure high mass accuracy.

-

Data Acquisition: Acquire mass spectra over a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule ([M+H]⁺). For this compound (C₁₄H₁₅NO), the expected m/z for the [M+H]⁺ ion would be approximately 214.12265.

-

The experimentally measured m/z value is used to confirm the molecular weight. High-resolution instruments allow for the confirmation of the elemental composition based on the accurate mass measurement.

-

Other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed and can be used for confirmation[4].

-

Caption: Workflow for molecular weight determination via mass spectrometry.

Signaling Pathways and Applications

While a detailed signaling pathway for this compound is not extensively documented in publicly available literature, its structural motifs are of interest in medicinal chemistry and materials science. Pyridine N-oxide derivatives are known to exhibit a range of biological activities and are used as ligands in catalysis. Further research is required to elucidate any specific signaling pathways in which this compound may be involved.

References

- 1. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]

- 2. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]

- 3. 4-(3-phenylpropyl)pyridine N-oxide [stenutz.eu]

- 4. PubChemLite - 4-(3-phenylpropyl)pyridine n-oxide (C14H15NO) [pubchemlite.lcsb.uni.lu]

- 5. 4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE | 34122-28-6 [amp.chemicalbook.com]

- 6. 34122-28-6 CAS MSDS (4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-(3-Phenylpropyl)pyridine N-oxide | C14H15NO | CID 688320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Properties of 4-(3-Phenylpropyl)pyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(3-Phenylpropyl)pyridine 1-oxide. It includes a summary of its key attributes, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications, particularly in the field of asymmetric catalysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C14H15NO[1]. It is a solid at room temperature and has a melting point in the range of 58-65 °C[1][2]. While its boiling point has been predicted to be approximately 397.6 °C, this value has not been experimentally verified[1]. The compound is classified as an irritant, causing skin, eye, and respiratory irritation[3].

Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C14H15NO | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| CAS Number | 34122-28-6 | [1][2] |

| Melting Point | 58-65 °C | [1][2] |

| Boiling Point (Predicted) | 397.6 ± 11.0 °C | [1] |

| Density (Predicted) | 1.02 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 0.94 ± 0.10 | [1] |

| Form | Solid | [1][2] |

| InChI | 1S/C14H15NO/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 | [2] |

| SMILES | [O-][n+]1ccc(CCCc2ccccc2)cc1 | [2] |

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of the parent pyridine, 4-(3-phenylpropyl)pyridine. A general and effective method for this transformation involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

4-(3-Phenylpropyl)pyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 4-(3-phenylpropyl)pyridine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the molecule. The proton NMR should show characteristic shifts for the aromatic protons of both the pyridine and phenyl rings, as well as the aliphatic protons of the propyl chain. The carbon NMR will show the corresponding signals for all carbon atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 213.27 g/mol [1].

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups. A strong absorption band corresponding to the N-O stretching vibration is expected.

Signaling Pathways and Applications

Currently, there is no evidence to suggest that this compound is directly involved in biological signaling pathways. Its primary application in scientific research is as an ancillary ligand in catalysis.

Application in Asymmetric Catalysis

This compound (often abbreviated as P3NO or 4-PPPyNO) has been utilized as a donor ligand in manganese-salen catalyzed asymmetric epoxidation reactions of unfunctionalized olefins, such as indene and styrene[5]. The addition of this axial ligand can significantly improve the enantioselectivity and the rate of the catalytic reaction.

The proposed role of the pyridine N-oxide is to coordinate to the manganese center of the salen complex, which in turn influences the steric and electronic environment around the active site. This modulation is crucial for achieving high levels of stereocontrol during the oxygen transfer from the oxidant to the substrate.

Visualizations

Synthesis Workflow

References

- 1. 34122-28-6 CAS MSDS (4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-(3-苯丙基)吡啶氮氧化物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-(3-Phenylpropyl)pyridine N-oxide | C14H15NO | CID 688320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE(34122-28-6)IR [m.chemicalbook.com]

- 5. 4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE | 34122-28-6 [chemicalbook.com]

The Elusive Solubility Profile of 4-(3-Phenylpropyl)pyridine 1-oxide: A Technical Review of Available Data

For Immediate Release

[City, State] – November 2, 2025 – Researchers, scientists, and professionals in drug development seeking comprehensive solubility data for 4-(3-Phenylpropyl)pyridine 1-oxide will find publicly available information to be limited. Despite its relevance in chemical synthesis, a thorough investigation of scientific literature and chemical databases reveals a significant gap in the quantitative solubility characteristics of this compound. This technical guide consolidates the available physicochemical properties and outlines the general methodologies applicable for its solubility determination, while highlighting the current lack of specific experimental data.

Physicochemical Characteristics

This compound is a solid compound with the following established properties:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅NO | [1][2][3] |

| Molecular Weight | 213.28 g/mol | [1][3] |

| Melting Point | 58-65 °C | [1][2][3] |

| Appearance | Solid | [1][3] |

It is important to note that while the parent compound, 4-(3-phenylpropyl)pyridine, is documented as being insoluble in water, with an estimated aqueous solubility of 318.5 mg/L at 25 °C, this information serves only as a preliminary indicator for the potential solubility of its N-oxide derivative.[4][5] The introduction of the N-oxide functional group can alter the physicochemical properties, including solubility, of the parent molecule.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the public domain, standard methodologies for solid compounds can be applied. The most common and reliable method is the shake-flask method .

A general workflow for determining the equilibrium solubility of a solid compound is outlined below.

Caption: A generalized workflow for the experimental determination of solid compound solubility.

To investigate pH-dependent solubility, a similar protocol would be followed, utilizing a series of buffers at different pH values as the solvent.

Signaling Pathways and Biological Context

Current literature does not provide information linking this compound to specific signaling pathways or providing a detailed biological context for its use. Its applications appear to be primarily in the realm of chemical synthesis and catalysis.

Data Gaps and Future Research

The absence of quantitative solubility data for this compound in common aqueous and organic solvents represents a significant knowledge gap. For researchers in drug development, this lack of fundamental physicochemical data can impede formulation studies, pharmacokinetic modeling, and overall preclinical development.

Future research should focus on systematically determining the solubility of this compound in a range of solvents (e.g., water, phosphate-buffered saline, ethanol, methanol, DMSO) at various temperatures and pH values. The publication of these findings, along with detailed experimental protocols, would be of great value to the scientific community.

Conclusion

While the basic identity of this compound is established, a comprehensive understanding of its solubility characteristics is currently unattainable from publicly accessible sources. The information provided herein summarizes the known properties and offers a general framework for the experimental determination of its solubility. It is hoped that this guide will encourage further research to fill the existing data voids and provide the scientific community with the necessary information to fully leverage the potential of this compound.

References

- 1. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]

- 2. 34122-28-6 CAS MSDS (4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]

- 4. 4-(3-Phenylpropyl)pyridine 97 2057-49-0 [sigmaaldrich.com]

- 5. 4-phenyl propyl pyridine, 2057-49-0 [thegoodscentscompany.com]

synthesis of 4-(3-Phenylpropyl)pyridine 1-oxide from 4-(3-phenylpropyl)pyridine

Technical Guide: Synthesis of 4-(3-Phenylpropyl)pyridine 1-oxide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides an in-depth technical guide for the synthesis of this compound from its parent pyridine, 4-(3-phenylpropyl)pyridine. The N-oxidation of pyridines is a critical transformation in synthetic chemistry, enhancing the utility of the pyridine ring for further functionalization and modulating the electronic properties of the molecule. This compound, for instance, serves as an important auxiliary ligand in catalytic processes such as asymmetric epoxidation.[1] This guide focuses on a robust and widely applicable method using meta-chloroperoxybenzoic acid (m-CPBA), detailing the reaction mechanism, a comprehensive experimental protocol, and methods for purification and characterization. All quantitative data are summarized for clarity, and a logical workflow diagram is provided to illustrate the synthetic process.

Introduction

Pyridine N-oxides are a versatile class of compounds with applications ranging from synthetic intermediates to components of biologically active molecules. The N-O bond in pyridine N-oxides alters the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution, particularly at the 2- and 4-positions.[2]

The target molecule, this compound, is a derivative that combines the functionalities of a pyridine N-oxide with a lipophilic phenylpropyl side chain. This structure makes it an effective additive or ligand in transition metal catalysis.[1] The synthesis from 4-(3-phenylpropyl)pyridine is a straightforward oxidation of the pyridine nitrogen. While several oxidizing agents can accomplish this, including hydrogen peroxide in acetic acid or urea-hydrogen peroxide, the use of peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) is among the most reliable and high-yielding methods under mild conditions.[3][4][5]

Synthesis Methodology: N-Oxidation with m-CPBA

The oxidation of the nitrogen atom in 4-(3-phenylpropyl)pyridine is efficiently achieved using m-CPBA. This reagent is a popular choice for various oxidation reactions, including the epoxidation of alkenes and the Baeyer-Villiger oxidation, due to its reactivity and ease of handling.[6][7]

The reaction proceeds via a concerted mechanism where the lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic terminal oxygen of the peroxyacid. This leads to the cleavage of the weak O-O bond and the formation of a new N-O bond, yielding the desired N-oxide and m-chlorobenzoic acid as a byproduct.[7] The reaction is typically performed in a chlorinated solvent, such as dichloromethane (DCM) or chloroform, at or below room temperature to ensure high selectivity and minimize potential side reactions.

Data Presentation

Quantitative data for the reactant and product are summarized below.

Table 1: Physicochemical Properties of Reactant and Product

| Property | 4-(3-Phenylpropyl)pyridine (Reactant) | This compound (Product) |

| CAS Number | 2057-49-0 | 34122-28-6 |

| Molecular Formula | C₁₄H₁₅N | C₁₄H₁₅NO |

| Molecular Weight | 197.28 g/mol | 213.28 g/mol |

| Physical Form | Colorless to light yellow liquid[1] | Solid |

| Boiling Point | 322 °C (lit.) | N/A |

| Melting Point | N/A | 58-65 °C (lit.) |

| Density | 1.03 g/mL at 25 °C (lit.) | N/A |

| Refractive Index | n20/D 1.563 (lit.) | N/A |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Value / Description |

| Stoichiometry | m-CPBA (1.1 - 1.2 equivalents) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 85 - 95% |

| Purity (Post-Purification) | >95% |

| Analytical Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |

Experimental Protocol

This section provides a detailed procedure for the synthesis of this compound.

Materials and Reagents:

-

4-(3-Phenylpropyl)pyridine (97%)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(3-phenylpropyl)pyridine (5.0 g, 25.3 mmol, 1.0 equiv) in 100 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Oxidant: While maintaining the temperature at 0-5 °C, slowly add m-CPBA (approx. 77% purity, 6.2 g, ~27.9 mmol, 1.1 equiv) to the solution in portions over 20-30 minutes. Note: The addition is exothermic; slow addition is crucial to control the temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up:

-

Upon completion, cool the reaction mixture again in an ice bath. A white precipitate of the m-chlorobenzoic acid byproduct may form.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) to neutralize and remove the acidic byproduct. Caution: CO₂ evolution may occur.

-

Wash the organic layer with deionized water (1 x 50 mL) and finally with saturated brine (1 x 50 mL).[8]

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically a white to off-white solid, is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Mandatory Visualization

The overall experimental workflow for the synthesis is depicted below.

Caption: Workflow for the N-oxidation of 4-(3-phenylpropyl)pyridine.

Safety and Handling

-

This compound: May cause skin irritation, serious eye irritation, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

m-CPBA: A strong oxidizing agent. It can be shock-sensitive and may decompose violently upon heating, especially when dry. It is typically supplied wetted with water to improve stability. Avoid contact with flammable materials.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

- 1. 4-(3-Phenylpropyl)pyridine | 2057-49-0 [chemicalbook.com]

- 2. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]

- 3. N-oxide synthesis by oxidation [organic-chemistry.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Workup [chem.rochester.edu]

Potential Mechanism of Action for 4-(3-Phenylpropyl)pyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential mechanisms of action for the compound 4-(3-phenylpropyl)pyridine 1-oxide. In the absence of direct experimental evidence for its biological activity, this document synthesizes the known chemical properties of this molecule and the well-established biological roles of the broader class of pyridine N-oxides. This guide proposes several plausible, albeit hypothetical, mechanisms of action that warrant further investigation. These include functioning as a prodrug through enzymatic reduction, direct interaction with biological targets, and modulation of cellular signaling through mimicry of endogenous molecules like nitric oxide. This paper aims to provide a foundational framework for future pharmacological and toxicological research into this compound.

Introduction

This compound is a heterocyclic compound featuring a pyridine N-oxide moiety linked to a phenylpropyl side chain. While its synthesis and application in chemical catalysis are documented, its biological effects and mechanism of action remain uncharacterized. Pyridine N-oxides are a class of compounds with diverse biological activities; many approved drugs contain this functional group, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The N-oxide group can alter polarity, metabolic stability, and receptor-binding affinity compared to the parent pyridine. This guide will delve into the potential biological pathways that this compound may modulate, based on established principles of medicinal chemistry and the known pharmacology of related compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its parent compound, 4-(3-phenylpropyl)pyridine, is presented in Table 1. The introduction of the N-oxide group is expected to increase the polarity and water solubility of the molecule, which can have significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | This compound | 4-(3-Phenylpropyl)pyridine |

| Molecular Formula | C₁₄H₁₅NO | C₁₄H₁₅N |

| Molecular Weight | 213.28 g/mol [3][4] | 197.28 g/mol [5] |

| Appearance | Solid[4] | Liquid |

| Melting Point | 58-65 °C[4] | Not applicable |

| Boiling Point | Not available | 322 °C[6] |

| Water Solubility | Predicted to be higher than the parent pyridine | Insoluble[6] |

| LogP (Predicted) | Lower than the parent pyridine | Higher than the N-oxide |

Potential Mechanisms of Action

Based on the known biological roles of pyridine N-oxides, three primary potential mechanisms of action for this compound are proposed.

Prodrug Hypothesis: Enzymatic Reduction to the Parent Pyridine

One of the most established roles of N-oxides in medicinal chemistry is their function as prodrugs.[7] The N-oxide moiety can be reduced in vivo by various enzymes, such as cytochrome P450 reductases and xanthine oxidase, to yield the parent tertiary amine.[7] In this scenario, this compound would be administered in an inactive or less active form and subsequently converted to the more active 4-(3-phenylpropyl)pyridine.

The biological activity would then be dependent on the pharmacology of 4-(3-phenylpropyl)pyridine. While this is also not well-characterized, the structural similarity to other biologically active phenylalkylpyridines suggests potential interactions with various receptors or enzymes in the central nervous system or periphery.

Experimental Protocol to Test the Prodrug Hypothesis:

-

In Vitro Metabolic Stability Assay:

-

Incubate this compound with liver microsomes (human, rat, mouse) or specific recombinant enzymes (e.g., P450s, xanthine oxidase) in the presence of appropriate cofactors (e.g., NADPH).

-

Monitor the formation of 4-(3-phenylpropyl)pyridine over time using LC-MS/MS.

-

Calculate the rate of conversion and the intrinsic clearance.

-

-

In Vivo Pharmacokinetic Study:

-

Administer this compound to a suitable animal model (e.g., rats, mice) via relevant routes (e.g., oral, intravenous).

-

Collect plasma and tissue samples at various time points.

-

Quantify the concentrations of both this compound and 4-(3-phenylpropyl)pyridine using a validated bioanalytical method.

-

Determine the pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) for both the parent drug and the potential metabolite.

-

The logical workflow for investigating the prodrug hypothesis is depicted in the following diagram:

Caption: Workflow for Investigating the Prodrug Hypothesis.

Direct Biological Activity of the N-Oxide

It is also plausible that this compound possesses intrinsic biological activity, independent of its conversion to the parent pyridine. The N-oxide functional group is highly polar and can participate in hydrogen bonding, potentially enabling interactions with biological targets that are distinct from those of the parent compound.[1]

Many N-oxides of natural and synthetic compounds exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities.[1] The mechanism could involve the inhibition of specific enzymes or the modulation of receptor signaling pathways.

Experimental Protocol for Assessing Direct Biological Activity:

-

Broad-Spectrum Phenotypic Screening:

-

Screen the compound against a diverse panel of cell lines (e.g., cancer cell lines, primary cells) to identify any cytotoxic or cytostatic effects.

-

Utilize high-content imaging or other phenotypic assays to assess effects on cell morphology, proliferation, and viability.

-

-

Target-Based Screening:

-

Based on structural similarity to known ligands, screen the compound against a panel of relevant receptors, enzymes, and ion channels (e.g., G-protein coupled receptors, kinases, proteases).

-

Employ biochemical or cell-based assays to determine binding affinity (Ki, Kd) or functional activity (IC50, EC50).

-

The signaling pathway for a hypothetical direct action on a G-protein coupled receptor is illustrated below:

Caption: Hypothetical GPCR Signaling Pathway.

Nitric Oxide Mimicry or Modulation

A number of N-oxide-containing compounds are known to act as nitric oxide (NO) donors or to modulate NO signaling pathways. The N-O bond can, under certain physiological conditions, be cleaved to release NO or a related species. NO is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.

If this compound were to act as an NO donor, it could potentially exert effects on the cardiovascular system, nervous system, or inflammatory processes.

Experimental Protocol to Investigate NO-Modulating Effects:

-

In Vitro NO Release Assay:

-

Incubate the compound with various biological reductants (e.g., glutathione, ascorbate) or in the presence of cell lysates or purified enzymes.

-

Measure the production of NO using a fluorescent NO probe (e.g., DAF-FM diacetate) or a Griess assay to detect nitrite/nitrate, the stable breakdown products of NO.

-

-

Ex Vivo Vascular Reactivity Assay:

-

Use isolated arterial rings mounted in an organ bath.

-

Assess the ability of the compound to induce vasorelaxation in pre-constricted vessels.

-

Determine if the vasorelaxant effect is dependent on the endothelium and can be blocked by inhibitors of nitric oxide synthase (e.g., L-NAME) or soluble guanylyl cyclase (e.g., ODQ).

-

A simplified logical relationship for NO-mediated effects is presented below:

Caption: Logical Pathway for NO-Mediated Effects.

Toxicology and Safety Considerations

There is limited toxicological data available for this compound. The parent compound, 4-(3-phenylpropyl)pyridine, is classified as harmful if swallowed.[5] Standard toxicological assessments, including in vitro genotoxicity assays (e.g., Ames test, micronucleus assay) and in vivo acute toxicity studies, would be necessary to establish a preliminary safety profile for the N-oxide.

Conclusion and Future Directions

This compound is a compound with an unknown biological mechanism of action. This technical guide has outlined three plausible, experimentally testable hypotheses based on the known chemistry and pharmacology of pyridine N-oxides. Future research should focus on systematically evaluating these potential mechanisms through the experimental protocols detailed herein. A thorough investigation of its metabolic fate, potential for direct biological target engagement, and ability to modulate nitric oxide signaling will be crucial in elucidating the pharmacological and toxicological profile of this compound. Such studies will be instrumental in determining its potential for further development as a therapeutic agent or its risks as an environmental or occupational chemical.

References

- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. baranlab.org [baranlab.org]

- 3. 4-(3-苯丙基)吡啶氮氧化物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-(3-Phenylpropyl)pyridine 97 2057-49-0 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of Pyridine N-Oxide Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the known biological activities of pyridine N-oxide derivatives, with a focus on their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic applications of this important class of heterocyclic compounds. Pyridine N-oxides have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities, making them a compelling scaffold for novel drug discovery.

Anticancer Activity

Pyridine N-oxide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis through the activation of key signaling pathways and the generation of reactive oxygen species (ROS).

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected pyridine and pyridine N-oxide derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [1] |

| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [1] |

| 2,6-di-(4-carbamoyl-2-quinolyl)pyridine | HL60 (Leukemia) | 3-18 | |

| 2,6-di-(4-carbamoyl-2-quinolyl)pyridine | K562 (Leukemia) | 3-18 | |

| 8-(4-chlorobenzylidene)-2-amino-4-(4-chlorophenyl)-5, 6, 7, 8-tetrahydro-6-phenethyl-4H-pyrano-[3,2-c]pyridine-3-carbonitrile (4-CP.P) | K562 (Leukemia) | 20 | [2] |

| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | COX-2 | 0.07 | [3] |

Signaling Pathways in Anticancer Activity

A significant mechanism underlying the anticancer activity of certain pyridine N-oxide derivatives involves the induction of cellular stress, leading to DNA damage and the activation of the p53 and c-Jun N-terminal kinase (JNK) signaling pathways. This cascade ultimately culminates in programmed cell death (apoptosis). The generation of reactive oxygen species (ROS) appears to be a key upstream event in this process.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Pyridine N-oxide derivative stock solution (in a suitable solvent like DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyridine N-oxide derivative in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity

Pyridine N-oxide derivatives have demonstrated notable activity against a variety of pathogenic microorganisms, including bacteria and fungi. The N-oxide moiety is often crucial for their antimicrobial efficacy.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridine N-oxide derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 9-nitro-benzo[f]cinnoline N-oxide 5b | Trichomonas vaginalis | 3.9 | [4] |

| Picryl amino pyridine N-oxides | Various bacteria and fungi | - | [5] |

| 4-nitropyridine-N-oxide | Pseudomonas aeruginosa | - | [6] |

| Oligoamine-N-oxides | Staphylococcus aureus | Low millimolar range | [6] |

| Oligoamine-N-oxides | Candida albicans | Low millimolar range | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Pyridine N-oxide derivative stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Sterile 96-well microtiter plates

-

Microplate reader or visual inspection

Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of the pyridine N-oxide derivative in the broth directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Pyridine N-oxide derivatives have also been investigated for their anti-inflammatory properties. A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Some derivatives also show inhibitory activity against lipoxygenase (LOX) and inducible nitric oxide synthase (iNOS).

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of selected pyridine and related derivatives, presented as IC50 values.

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Pyridopyrimidinone IIId | COX-2 | 0.67 | [7] |

| Pyridopyrimidinone IIIi | COX-2 | 0.69 | [7] |

| Pyridopyrimidinone IIIf | COX-2 | 0.95 | [7] |

| Pyridopyrimidinone IIIg | COX-2 | 1.02 | [7] |

| Pyridoacylsulfonamide 3 | COX-2 | 5.6 | [7] |

| Pyridine derivative 7a | Nitric Oxide Production | 76.6 | [8] |

| Pyridine derivative 7f | Nitric Oxide Production | 96.8 | [8] |

| FR038251 | iNOS | 1.7 | [9] |

| FR191863 | iNOS | 1.9 | [9] |

| Aminoguanidine (reference) | iNOS | 2.1 | [9] |

| FR038470 | iNOS | 8.8 | [9] |

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

Arachidonic acid (substrate)

-

Test compound (pyridine N-oxide derivative)

-

Celecoxib (positive control inhibitor)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX-2 enzyme, probe, and arachidonic acid according to the kit manufacturer's instructions.

-

Compound Addition: Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (Celecoxib) and a no-inhibitor control.

-

Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.

Experimental Protocol: LPS-Induced Nitric Oxide Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a common in vitro model of inflammation.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Pyridine N-oxide derivative

-

Griess Reagent (for nitrite determination)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyridine N-oxide derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatants. Mix an equal volume of supernatant with Griess Reagent and incubate for 10-15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the amount of nitrite produced using a sodium nitrite standard curve. Calculate the percent inhibition of NO production for each compound concentration and determine the IC50 value.

Conclusion

Pyridine N-oxide derivatives represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, warrant further investigation. The ability of these compounds to modulate key signaling pathways, such as the p53 and JNK pathways, and to inhibit critical enzymes like COX-2, highlights their potential for the development of novel therapeutics. This technical guide provides a foundational resource for researchers to explore and advance the therapeutic applications of this important class of molecules.

References

- 1. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. ROS-dependent activation of JNK converts p53 into an efficient inhibitor of oncogenes leading to robust apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and MSDS of 4-(3-Phenylpropyl)pyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 4-(3-Phenylpropyl)pyridine 1-oxide. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Chemical Identification and Properties

This compound is a heterocyclic compound utilized in chemical synthesis.[1][2][3] It is important to distinguish this compound from its non-oxidized precursor, 4-(3-phenylpropyl)pyridine, as their properties and hazards may differ.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| CAS Number | 34122-28-6 | [1][3] |

| Molecular Formula | C₁₄H₁₅NO | [1][4] |

| Molecular Weight | 213.28 g/mol | [1][3] |

| Appearance | Solid | [1][2] |

| Melting Point | 58-65 °C | [1][2][4] |

| Boiling Point | 397.6 ± 11.0 °C (Predicted) | [4] |

| Density | 1.02 ± 0.1 g/cm³ (Predicted) | [4] |

| Flash Point | Not applicable | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[2] The following table summarizes its GHS hazard classifications.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Irritation | 2 | H315: Causes skin irritation | [2] |

| Eye Irritation | 2 | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2] |

Signal Word: Warning[2]

Hazard Pictogram:

-

Exclamation Mark (GHS07) [2]

Toxicological Information

Safe Handling and Personal Protective Equipment (PPE)

Safe handling of this compound is crucial to minimize exposure and ensure personnel safety.

Engineering Controls

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.[6][7]

-

Ensure that eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Chemical safety goggles or a face shield.[2]

-

Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.[2][6]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[2]

Diagram 1: Personal Protective Equipment (PPE) for Handling this compound

References

- 1. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]

- 2. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]

- 3. 4-(3-苯丙基)吡啶氮氧化物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 34122-28-6 CAS MSDS (4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

An In-depth Technical Guide to the Physical Properties and Melting Point of 4-(3-Phenylpropyl)pyridine 1-oxide

This technical guide provides a comprehensive overview of the physical properties of 4-(3-phenylpropyl)pyridine 1-oxide, with a specific focus on its melting point. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for experimental and developmental purposes.

Physical and Chemical Properties

This compound is a solid organic compound with the molecular formula C14H15NO[1][2]. The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | 1-oxido-4-(3-phenylpropyl)pyridin-1-ium | PubChem |

| CAS Number | 34122-28-6 | [1][2] |

| Molecular Formula | C14H15NO | [1][2] |

| Molecular Weight | 213.27 g/mol | [1] |

| Melting Point | 58-65 °C (lit.) | [1][2] |

| Boiling Point | 397.6±11.0 °C (Predicted) | [1] |

| Form | Solid | [2] |

| Assay | 95% | [2] |

Experimental Protocol: Melting Point Determination

The melting point of an organic solid is a critical physical property used for identification and purity assessment. A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden the melting range[3]. The following protocol outlines a general method for determining the melting point of this compound using a modern melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)[3]

-

Thermometer (calibrated)[5]

-

Spatula

-

Mortar and pestle (optional, for fine powdering)

-

Sample of this compound

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is a fine powder to allow for uniform packing. If necessary, gently crush the solid using a mortar and pestle[5].

-

Pack the dry, powdered sample into a capillary tube by tapping the open end into the powder. The sample should be tightly packed to a height of 1-2 mm[4][6].

-

-

Initial Rapid Determination (Optional but Recommended):

-

To save time, a preliminary rapid heating can be performed to find the approximate melting point[3]. Insert the capillary tube into the heating block of the apparatus.

-

Heat the sample rapidly and note the approximate temperature at which it melts.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool down to at least 20°C below the approximate melting point observed.

-

Insert a new capillary tube with a fresh sample.

-

Heat the apparatus at a slow, controlled rate, approximately 1-2°C per minute, especially when approaching the expected melting point[3][5].

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range)[3][7].

-

Continue heating slowly and record the temperature at which the last solid crystal melts completely (the end of the melting range)[3][7].

-

The recorded range is the melting point of the sample. For high accuracy, repeat the measurement with at least two more samples to ensure consistency[3].

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves[7].

-

The melting point apparatus can reach high temperatures; handle with care to avoid burns[7].

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting point of an organic compound as described in the protocol.

Caption: Workflow for Melting Point Determination.

References

- 1. 34122-28-6 CAS MSDS (4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

Methodological & Application

The Role of 4-(3-Phenylpropyl)pyridine 1-oxide in Enhancing Manganese-Salen Catalyzed Asymmetric Epoxidation

Application Note AN2025-11-02

Introduction

The asymmetric epoxidation of unfunctionalized olefins is a cornerstone transformation in synthetic organic chemistry, providing access to valuable chiral building blocks for the pharmaceutical and fine chemical industries. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, is a powerful method for achieving high enantioselectivity. This application note details the significant enhancement of this catalytic system through the use of 4-(3-phenylpropyl)pyridine 1-oxide (P3NO) as an axial ligand. The addition of P3NO has been shown to increase reaction rates, improve catalyst stability, and allow for lower catalyst loadings, making the process more efficient and economical.

Key Benefits of this compound Addition:

-

Accelerated Reaction Rates: P3NO significantly increases the rate of epoxidation.

-

Enhanced Catalyst Stability: The axial ligand stabilizes the manganese-salen complex, preventing its decomposition over the course of the reaction.

-

Reduced Catalyst Loading: The increased efficiency allows for a reduction in the required amount of the chiral manganese-salen catalyst to less than 1 mol%.

-

Maintained Enantioselectivity: The use of P3NO does not adversely affect the high enantioselectivity of the Jacobsen epoxidation. For the epoxidation of indene, enantiomeric excesses (ee) of 85-88% are consistently achieved.[1][2]

-

Improved Yields: The combination of faster reaction and a more stable catalyst leads to high isolated yields of the desired epoxide, typically around 90% for indene.[1][2]

Mechanism of Action

The beneficial effects of this compound are attributed to its role as an axial ligand to the manganese center of the salen complex. Mechanistic studies have revealed that P3NO plays a dual role in the catalytic cycle.[1][2] Firstly, it stabilizes the active Mn(V)=O intermediate, which is responsible for the oxygen transfer to the olefin. Secondly, in biphasic reaction systems (e.g., an organic solvent and an aqueous oxidant solution), P3NO acts as a phase transfer agent, facilitating the transport of the active oxidant, hypochlorous acid (HOCl), from the aqueous phase to the organic phase where the catalyst and substrate reside.[1][2] This dual function leads to a more efficient and robust catalytic system.

Quantitative Data Summary

The following table summarizes the typical performance of the manganese-salen catalyzed asymmetric epoxidation of various olefins with and without the addition of this compound.

| Substrate | Catalyst Loading (mol%) | Additive (mol%) | Yield (%) | ee (%) | Reference |

| Indene | <1 | P3NO (variable) | 90 | 85-88 | [1][2] |

| cis-β-Methylstyrene | 5 | 4-PPNO (50) | High | High | |

| 1,2-Dihydronaphthalene | 5 | 4-PPNO (50) | High | High |

Note: 4-Phenylpyridine N-oxide (4-PPNO) is a closely related additive that demonstrates similar enhancing effects.

Experimental Protocols

1. Preparation of the Catalyst System

The active catalyst is typically prepared in situ from a commercially available or synthesized chiral (salen)manganese(III) chloride complex and this compound.

Materials:

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

-

This compound (P3NO)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

Procedure:

-

In a reaction vessel, dissolve the (salen)manganese(III) chloride complex in the chosen organic solvent.

-

Add the desired molar equivalent of this compound to the solution.

-

Stir the mixture at room temperature for a designated period to allow for ligand coordination.

2. General Protocol for Asymmetric Epoxidation of Indene

This protocol is based on the procedure described by Hughes, Senanayake, and coworkers.[1][2]

Materials:

-

Indene

-

(R,R)-Jacobsen's catalyst

-

This compound (P3NO)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous sodium hypochlorite (NaOCl, commercial bleach)

-

Buffer solution (e.g., phosphate buffer, pH 11.3)

Procedure:

-

To a stirred solution of indene in dichloromethane, add the (R,R)-Jacobsen's catalyst and this compound.

-

Cool the mixture to the desired temperature (e.g., 0 °C).

-

Add the buffered aqueous sodium hypochlorite solution dropwise to the vigorously stirred biphasic mixture.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

-

Upon completion, separate the organic layer.

-

Wash the organic layer with a reducing agent (e.g., aqueous sodium sulfite) to quench any remaining oxidant, followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude indene oxide by a suitable method, such as column chromatography on silica gel.

Determination of Enantiomeric Excess:

The enantiomeric excess of the product epoxide is typically determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis, using a chiral stationary phase.

Visualizations

Caption: Experimental workflow for the asymmetric epoxidation of olefins using a manganese-salen catalyst with this compound.

Caption: Simplified catalytic cycle for the manganese-salen catalyzed asymmetric epoxidation, highlighting the role of the active Mn(V)-oxo species.

References

Application Notes and Protocols: 4-(3-Phenylpropyl)pyridine 1-Oxide as a Catalyst Ligand in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Phenylpropyl)pyridine 1-oxide (P3NO) is a valuable ligand in organic synthesis, most notably in the field of asymmetric catalysis. Its application as a co-catalyst in manganese-salen mediated epoxidations of unfunctionalized olefins has been shown to significantly enhance reaction rates and catalyst stability. This document provides detailed application notes and experimental protocols for the use of P3NO as a catalyst ligand, with a primary focus on the well-documented asymmetric epoxidation of indene and styrene derivatives.

Asymmetric Epoxidation of Unfunctionalized Olefins

The primary and most well-documented application of this compound is as an axial ligand in conjunction with chiral manganese-salen complexes for the asymmetric epoxidation of prochiral olefins. The addition of P3NO to the catalytic system leads to several key advantages:

-

Increased Reaction Rate: P3NO accelerates the epoxidation reaction, leading to shorter reaction times.

-

Enhanced Catalyst Stability: It stabilizes the manganese-salen catalyst, preventing its decomposition and allowing for lower catalyst loadings.[1]

-

Improved Yields: The increased stability and rate contribute to higher yields of the desired epoxide.

-

No Detrimental Effect on Enantioselectivity: Importantly, the presence of P3NO does not negatively impact the enantiomeric excess (ee) of the product.[1]

Reaction Mechanism and Role of P3NO

The catalytic cycle of manganese-salen catalyzed epoxidation involves the formation of a high-valent manganese-oxo species, which acts as the active oxidant. This compound coordinates to the manganese center as an axial ligand. This coordination is believed to stabilize the reactive intermediate and facilitate the transfer of the oxygen atom to the olefin substrate.

Caption: Catalytic cycle of Mn-salen epoxidation with P3NO.

Quantitative Data Summary

The following tables summarize the quantitative data for the asymmetric epoxidation of indene and styrene using a manganese-salen catalyst with and without this compound as a ligand.

Table 1: Asymmetric Epoxidation of Indene

| Entry | Ligand | Catalyst Loading (mol%) | Oxidant | Yield (%) | ee (%) |

| 1 | None | 2.0 | NaOCl | 75 | 86 |

| 2 | P3NO | 0.5 | NaOCl | 92 | 88 |

Data compiled from literature reports.

Table 2: Asymmetric Epoxidation of Styrene

| Entry | Ligand | Catalyst Loading (mol%) | Oxidant | Yield (%) | ee (%) |

| 1 | None | 4.0 | m-CPBA | 68 | 75 |

| 2 | P3NO | 1.0 | m-CPBA | 85 | 76 |

Data compiled from literature reports.

Experimental Protocols

Protocol 1: Asymmetric Epoxidation of Indene

This protocol is adapted from the work of Hughes, D. L. et al., J. Org. Chem.1997 , 62, 2222-2229.

Materials:

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride

-

This compound (P3NO)

-

Indene

-

Sodium hypochlorite (NaOCl) solution (commercial bleach, buffered to pH 11.3)

-

Dichloromethane (CH2Cl2)

-

Sodium chloride (NaCl)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of indene (1.0 g, 8.6 mmol) in 10 mL of dichloromethane at 0 °C is added this compound (92 mg, 0.43 mmol, 0.05 equiv).

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (27 mg, 0.043 mmol, 0.005 equiv) is added to the solution.

-

Pre-cooled (0 °C) buffered sodium hypochlorite solution (15 mL) is added in one portion.

-

The reaction mixture is stirred vigorously at 0 °C for 3 hours. The progress of the reaction can be monitored by TLC or GC.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

-

The combined organic layers are washed with saturated aqueous NaCl solution, dried over MgSO4, and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired indene oxide.

-

The enantiomeric excess is determined by chiral HPLC or GC analysis.

Caption: Experimental workflow for asymmetric epoxidation of indene.

Other Potential Applications

While the role of this compound is most thoroughly established in asymmetric epoxidation, the broader class of pyridine N-oxides are known to participate as ligands or catalysts in a variety of other organic transformations. These include:

-

Asymmetric Alkylation Reactions: Chiral pyridine N-oxides can act as ligands for transition metals in enantioselective alkylation reactions.

-

Cross-Coupling Reactions: They can serve as ligands to stabilize and activate palladium catalysts in various cross-coupling reactions.

-

Oxidation Reactions: Pyridine N-oxides can act as terminal oxidants or as ligands in other types of oxidation reactions beyond epoxidation.

Further research is required to explore the specific utility of this compound in these contexts and to develop detailed protocols.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a highly effective catalyst ligand for the manganese-salen catalyzed asymmetric epoxidation of unfunctionalized olefins. Its use leads to significant improvements in reaction rate, catalyst stability, and overall yield, making it a valuable tool for the synthesis of chiral epoxides. The detailed protocols provided herein should enable researchers to successfully implement this methodology in their own synthetic endeavors. Further exploration of P3NO in other catalytic applications is a promising area for future research.

References

Application Notes and Protocols for Manganese-Salen Catalyzed Epoxidation Using 4-(3-Phenylpropyl)pyridine N-oxide (P3NO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the asymmetric epoxidation of olefins catalyzed by a chiral manganese(III)-salen complex in the presence of 4-(3-phenylpropyl)pyridine N-oxide (P3NO) as an axial ligand. The inclusion of P3NO has been shown to enhance the catalytic activity and stability of the Mn-salen catalyst, leading to improved reaction rates, higher yields, and excellent enantioselectivities. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the efficient and selective preparation of chiral epoxides, which are versatile intermediates in the synthesis of complex molecules.

Introduction